molecular formula C20H19N3O3S B2683016 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 895418-83-4

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2683016
CAS No.: 895418-83-4
M. Wt: 381.45
InChI Key: HOJQMLPWONIODS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide features a benzothiazole core substituted with methyl groups at positions 4 and 5, a pyridin-3-ylmethyl group attached to the benzothiazole nitrogen, and a 5,6-dihydro-1,4-dioxine carboxamide moiety. Benzothiazoles are renowned for their bioactivity, including antimicrobial and antitumor properties, while the dihydrodioxine ring may enhance metabolic stability and solubility. The pyridine substituent could facilitate interactions with biological targets via hydrogen bonding or π-π stacking.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-13-5-6-17-18(14(13)2)22-20(27-17)23(11-15-4-3-7-21-10-15)19(24)16-12-25-8-9-26-16/h3-7,10,12H,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJQMLPWONIODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=COCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant research findings and case studies.

Structural Characteristics

The compound features several unique structural elements:

  • Benzothiazole Ring : Known for its biological activity and ability to interact with various biological targets.
  • Pyridine Moiety : Contributes to the compound's pharmacological properties.
  • Dioxine Structure : Imparts additional chemical stability and potential reactivity.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural motifs exhibit notable antimicrobial properties. Research indicates that benzothiazole derivatives can inhibit the growth of various bacteria and fungi. A study on related compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro assays. Compounds similar to this have shown effectiveness against human cancer cell lines such as:

  • HCT116 (Colon Cancer)
  • MCF7 (Breast Cancer)

In one study, derivatives exhibited IC50 values as low as 10 µM against these cell lines . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways .

Neuroprotective Effects

Recent investigations have indicated that benzothiazole derivatives may possess neuroprotective properties. In models of neurodegenerative diseases, compounds similar to this compound have been shown to reduce oxidative stress and inflammation in neuronal cells . This suggests potential applications in treating conditions like Alzheimer's disease.

Case Study 1: Anticancer Activity

A comprehensive study evaluated a series of benzothiazole derivatives for their anticancer activity against various human cancer cell lines. The results indicated that certain modifications to the benzothiazole structure enhanced cytotoxicity significantly. For instance, compounds with electron-withdrawing groups showed improved efficacy against MCF7 cells .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related benzothiazole compounds. The study found that specific substitutions on the benzothiazole ring led to enhanced antibacterial activity against Mycobacterium tuberculosis, with some derivatives achieving IC50 values below 5 µM .

Scientific Research Applications

Research indicates that compounds with similar structures to N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide exhibit various biological activities. These include:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may have efficacy against a range of pathogens, including bacteria and fungi. The benzothiazole component is particularly noted for its antimicrobial potential.
  • Anticancer Activity : Recent investigations have identified similar compounds as potential anticancer agents. The compound's ability to interact with specific biological targets makes it a candidate for further exploration in cancer therapeutics .
  • Enzyme Inhibition : The binding affinity of this compound to various enzymes is under investigation, which may lead to the development of new inhibitors for diseases related to enzyme dysfunctions.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The following table summarizes some derivatives and their unique aspects:

Compound Name Structural Features Unique Aspects
N-(4-methylbenzo[d]thiazol-2-yl)-N-[pyridin-3-methyl]carboxamideBenzothiazole ringDifferent methyl substitution pattern
N-(4-chlorobenzo[d]thiazol-2-yl)-N-[pyridin-3-methyl]carboxamideChlorine substituentPotentially altered biological activity

These derivatives highlight the versatility of the benzothiazole and pyridine combinations in creating compounds with varied biological activities.

Case Studies and Research Findings

Several studies have documented the applications and effects of compounds related to this compound:

  • Anticancer Screening : A study conducted by Fayad et al. (2019) screened a library of drugs on multicellular spheroids and identified promising candidates for anticancer therapy that share structural similarities with this compound .
  • Biological Target Interaction Studies : Ongoing research is focused on elucidating the specific interactions of this compound with protein targets involved in disease processes. Understanding these interactions is crucial for determining its therapeutic potential.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

a. Benzimidazole Derivatives ()

The compound N-(substituted phenyl)-2-methyl-4-(2-(6-oxo-1-phenyl-1-6-dihydro-[2,3'-bipyridin]-5-yl)phenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide shares a benzimidazole core, which is structurally analogous to benzothiazole but replaces the sulfur atom with a nitrogen. Benzimidazoles are widely utilized in antiparasitic drugs (e.g., albendazole), whereas benzothiazoles are explored for antitumor applications.

b. Tetrahydroimidazopyridine Derivatives ()

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate features a tetrahydroimidazopyridine core. Unlike the target compound’s dihydrodioxine, this fused bicyclic system is more rigid, which could reduce conformational flexibility.

c. Benzodioxin-Thiazole Hybrids ()

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide shares a benzodioxin ring, which is structurally distinct from the target’s 5,6-dihydro-1,4-dioxine. The benzodioxin’s fused benzene-dioxane system may increase aromaticity and stability, whereas the dihydrodioxine’s non-fused structure might confer greater solubility.

Substituent Analysis

Compound Name (Core Structure) Key Substituents Functional Impact
Target Compound (Benzothiazole) 4,5-dimethyl, pyridin-3-ylmethyl Enhanced lipophilicity; potential receptor interactions via pyridine
Benzimidazole Derivative Substituted phenyl, bipyridin Increased π-π stacking; possible kinase inhibition
Tetrahydroimidazopyridine Cyano, nitrophenyl, ester groups Electron-withdrawing effects; high reactivity
Benzodioxin-Thiazole 5-methyl thiazole, pyrrolidone Hydrogen bonding via pyrrolidone; moderate steric bulk

Physicochemical and Spectral Data Comparison

Property Target Compound (Hypothetical) Tetrahydroimidazopyridine Benzodioxin-Thiazole
Molecular Weight (g/mol) ~430 (estimated) 591.56 (calculated) ~400 (estimated)
Melting Point (°C) N/A 243–245 N/A
Yield N/A 51% N/A
Key Spectral Features Expected IR: C=O, C-N stretches IR: 2230 cm⁻¹ (C≡N) HRMS (ESI) validated

Q & A

Q. What synthetic routes are documented for this compound, and what are their yield limitations?

A multi-step synthesis approach is typically employed, involving coupling reactions between benzothiazole and pyridine-methyl intermediates followed by carboxamide formation. For example, analogous compounds (e.g., AZD8931) require 11 steps with yields of 2–5%, highlighting challenges in steric hindrance and purification . Key steps include acylation and heterocyclic ring formation, with yield optimization relying on temperature control and catalyst selection.

Q. What analytical techniques are recommended for confirming structural integrity?

Use a combination of 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to verify substituent positions on the benzothiazole and dihydrodioxine moieties. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies carbonyl (C=O) and amide (N–H) functional groups. For crystalline derivatives, X-ray diffraction provides unambiguous structural confirmation .

Q. Which solvent systems are compatible with this compound for in vitro testing?

The compound’s solubility depends on its substituents: polar aprotic solvents (DMSO, DMF) are suitable for initial dissolution, while aqueous buffers (pH 6–8) with <1% organic modifiers (e.g., acetonitrile) are recommended for biological assays. Solubility parameters can be calculated using Hansen solubility principles .

Advanced Research Questions

Q. How can statistical experimental design optimize synthesis conditions?

Apply Design of Experiments (DoE) to identify critical variables (e.g., reaction temperature, catalyst loading). Fractional factorial designs reduce the number of trials by 50–70%, while response surface methodology (RSM) optimizes yield and purity. For example, a central composite design could resolve interactions between temperature and solvent polarity .

Q. What computational strategies predict reaction pathways for this compound?

Quantum mechanical calculations (DFT) model transition states and intermediates, while machine learning algorithms (e.g., neural networks) screen reagent combinations. ICReDD’s integrated approach combines quantum calculations with experimental feedback to prioritize viable pathways, reducing development time by 40–60% .

Q. How to resolve contradictions in biological activity data across assay conditions?

Conduct meta-analysis using standardized protocols (e.g., fixed cell lines vs. primary cultures). For inconsistent IC50_{50} values, validate target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay). Statistical tools like ANOVA identify assay-specific variables (e.g., serum concentration) .

Q. What reactor designs are suitable for scaling up synthesis?

Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., acylation). Membrane reactors separate intermediates in real-time, improving yield by 15–20%. Computational fluid dynamics (CFD) simulations optimize mixing efficiency and residence time distribution .

Q. How to perform systematic SAR analysis for derivatives?

Use combinatorial chemistry to generate a library of analogs with variations in the pyridine-methyl and dihydrodioxine groups. High-throughput screening identifies lead candidates, while 3D-QSAR models (CoMFA/CoMSIA) correlate substituent electronegativity with bioactivity. For example, replacing the pyridine ring with a triazole moiety may enhance binding affinity .

Methodological Resources

  • Experimental Optimization : Leverage CRDC guidelines for reaction engineering and separation technologies .
  • Data Analysis : Use R or Python for multivariate analysis of spectral/biological datasets .
  • Training : Enroll in courses like Chemical Biology Methods & Experimental Design (e.g., CHEM/IBiS 416) for hands-on training in advanced techniques .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.